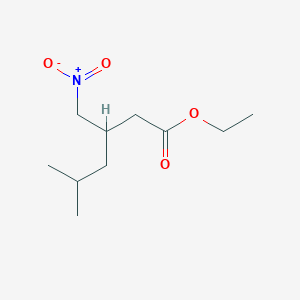
Ethyl 5-methyl-3-(nitromethyl)hexanoate
Cat. No. B017874
Key on ui cas rn:
128013-65-0
M. Wt: 217.26 g/mol
InChI Key: LOHHVAYLSGONPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08546112B2
Procedure details


10.0 g (34 mmol) of 2-(3-methyl-1-nitromethyl-butyl)-malonic acid diethyl ester (XII, R1=ethyl) were dissolved in 140 mL of DMSO. Water (10.4 mL) and solid NaCl (14.6 g) were added and the mixture was heated for 6 hours at 150° C. After complete conversion, the reaction mixture was cooled to 25° C. and 150 mL of methyl tert-butyl ether were added. 100 mL of water were added slowly. The heterogeneous mixture was stirred for 5 minutes prior to layer separation. The aqueous layer was washed once with 75 mL of methyl tert-butyl ether. The organic layers were combined and washed once with 50 mL of water. The combined organic layers were dried and the volatiles were removed under reduced pressure to give 7.0 g of 5-methyl-3-nitromethyl-hexanoic acid ethyl ester (VIII, R1=ethyl; 93% yield).
Name
2-(3-methyl-1-nitromethyl-butyl)-malonic acid diethyl ester
Quantity
10 g
Type
reactant
Reaction Step One






Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:20])[CH:5]([CH:11]([CH2:16][N+:17]([O-:19])=[O:18])[CH2:12][CH:13]([CH3:15])[CH3:14])C(OCC)=O)[CH3:2].O.[Na+].[Cl-].C(OC)(C)(C)C>CS(C)=O>[CH2:1]([O:3][C:4](=[O:20])[CH2:5][CH:11]([CH2:16][N+:17]([O-:19])=[O:18])[CH2:12][CH:13]([CH3:15])[CH3:14])[CH3:2] |f:2.3|
|
Inputs


Step One
|
Name
|
2-(3-methyl-1-nitromethyl-butyl)-malonic acid diethyl ester
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)C(CC(C)C)C[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The heterogeneous mixture was stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After complete conversion, the reaction mixture was cooled to 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to layer separation
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed once with 75 mL of methyl tert-butyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed once with 50 mL of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined organic layers were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC(CC(C)C)C[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
